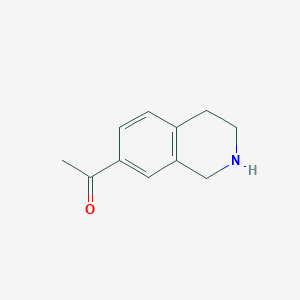

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a chemical compound with the CAS Number: 82771-59-3 . It has a molecular weight of 175.23 and its linear formula is C11H13NO .

Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is represented by the linear formula C11H13NO . More detailed structural information may be available through resources such as PubChem .Physical And Chemical Properties Analysis

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a compound that can exist in a liquid, solid, semi-solid, or lump form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Medicinal Chemistry

THIQ-based compounds, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have garnered significant attention in medicinal chemistry due to their diverse biological activities . They have been found to be effective against various infective pathogens and neurodegenerative disorders .

Antibacterial Property

A novel compound synthesized from THIQ was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant antibacterial activity, suggesting that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” may also have potential antibacterial applications .

Neurodegenerative Disorders

THIQ-based compounds have shown promise in the treatment of neurodegenerative disorders . Given the structural similarity, “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in the development of treatments for these disorders .

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Research on structurally related THIQ derivatives demonstrates their potential in inhibiting PNMT, a key enzyme involved in the synthesis of catecholamines. This suggests that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in research related to PNMT inhibition.

Synthetic Strategies

The THIQ heterocyclic scaffold, which “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a part of, has been the focus of many synthetic strategies . These strategies aim to construct the core scaffold of THIQ, providing a basis for the synthesis of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” and its analogs .

Structural-Activity Relationship (SAR) Studies

THIQ analogs, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have been the subject of numerous SAR studies . These studies aim to understand the relationship between the structure of these compounds and their biological activity .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

The primary targets of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

The biochemical pathways affected by 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are not clearly defined. Given the broad range of biological activities associated with THIQ compounds, it is plausible that multiple pathways could be affected. These could potentially include pathways related to infective pathogens and neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 229-230°c . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its classification as a thiq compound, it is likely to have effects on various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBHMRJVQULAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510736 |

Source

|

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | |

CAS RN |

82771-59-3 |

Source

|

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)